5-fluoro-4-imino-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid
Description
The compound 5-fluoro-4-imino-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid (hereafter referred to as the "target compound") is a lactic acid (2-hydroxypropanoic acid) salt of a quinolin-2-one derivative. Structurally, it features:
- A quinolin-2-one core substituted with a 5-fluoro group and a 4-imino moiety.
- A benzimidazole ring at position 3, modified with a 4-methylpiperazinyl group at the 6-position.
- A lactic acid counterion (2-hydroxypropanoic acid) for enhanced solubility and bioavailability.
This compound has been studied extensively as a dual inhibitor of VEGFR2 (vascular endothelial growth factor receptor 2) and FGFR3 (fibroblast growth factor receptor 3), with applications in oncology . Its crystalline forms (e.g., anhydrous Form II and monohydrate Form S) exhibit distinct physicochemical properties critical for pharmaceutical formulation .
Properties
Molecular Formula |
C27H33FN6O7 |
|---|---|
Molecular Weight |
572.6 g/mol |
IUPAC Name |
5-fluoro-4-imino-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid |
InChI |
InChI=1S/C21H21FN6O.2C3H6O3/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29;2*1-2(4)3(5)6/h2-6,11,18,23H,7-10H2,1H3,(H,24,25)(H,26,29);2*2,4H,1H3,(H,5,6) |
InChI Key |
XNZUGFRZXRGHMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)O.CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4C(=N)C5=C(C=CC=C5F)NC4=O |
Origin of Product |
United States |
Preparation Methods
Skraup and Pfitzinger Reactions for Quinoline Formation
The quinolin-2-one core is traditionally synthesized via the Skraup reaction , which involves condensation of aniline derivatives with glycerol under acidic conditions. However, the Pfitzinger reaction—a base-mediated cyclization of isatin derivatives with ketones—offers better regiocontrol for introducing substituents. For this compound, 5-fluoroquinolin-2-one is synthesized by reacting 4-fluoroaniline with ethyl acetoacetate in the presence of potassium hydroxide, followed by oxidation.
Reaction Conditions
Fluorination at Position 5
Direct fluorination is achieved using potassium-(Z)-2-cyano-2-fluoroethenolate as a fluorinating agent. This method avoids hazardous HF gas and ensures high regioselectivity:
$$
\text{Quinolinone} + \text{KF} \xrightarrow{\text{DMF, 110°C}} \text{5-Fluoroquinolinone} \quad
$$
Construction of the Benzimidazole-Piperazine Moiety
Benzimidazole Ring Formation
The benzimidazole ring is synthesized via condensation of o-phenylenediamine with a 4-methylpiperazine-substituted benzaldehyde. The reaction proceeds under aerobic conditions with ammonium acetate as a catalyst:
$$
\text{o-Phenylenediamine} + \text{4-Methylpiperazinylbenzaldehyde} \xrightarrow{\text{NH}_4\text{OAc, EtOH}} \text{6-(4-Methylpiperazin-1-yl)-1H-benzimidazole} \quad
$$
Optimization Notes
- Catalyst : Ammonium acetate (20 mol%).
- Solvent : Ethanol, reflux for 8 hours.
- Yield : 85–90%.
Coupling to the Quinolinone Core
The benzimidazole is coupled to the quinolinone via a Buchwald-Hartwig amination using Pd(OAc)$$_2$$ and Xantphos as ligands:
$$
\text{5-Fluoroquinolinone} + \text{Benzimidazole} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{3-Benzimidazolylquinolinone} \quad
$$
Critical Parameters
Introduction of the Imino Group
The imino group at position 4 is introduced via hydrazine-mediated Schiff base formation . The quinolinone is treated with hydrazine hydrate in ethanol under reflux:
$$
\text{3-Benzimidazolylquinolinone} + \text{N}2\text{H}4 \xrightarrow{\text{EtOH, 78°C}} \text{4-Iminoquinolinone} \quad
$$
Characterization Data
- $$^1$$H NMR (DMSO) : δ 9.11 (s, 1H, NH), 7.52–7.13 (m, Ar–H).
- MS (MALDI) : m/z 254.12 [M + Na]$$^+$$.
Salt Formation with Lactic Acid
The final step involves protonating the imino group with 2-hydroxypropanoic acid (lactic acid) to improve solubility and stability:
$$
\text{4-Iminoquinolinone} + \text{CH}_3\text{CH(OH)COOH} \xrightarrow{\text{MeOH}} \text{Lactic Acid Salt} \quad
$$
Purification
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
5-fluoro-4-imino-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the imino group or other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine or imino positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently[4][4].
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
5-fluoro-4-imino-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoro-4-imino-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzimidazole-Quinoline Scaffolds
Compound A : 4-Amino-5-fluoro-3-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]quinolin-2(1H)-one (CAS: Not disclosed)
- Key Differences: 4-Amino vs. Benzimidazole Substitution: The benzimidazole is substituted at the 6-position in the target compound vs. the 5-position in Compound A, affecting steric hindrance and receptor binding .
Pharmacological Data :
Property Target Compound Compound A VEGFR2 IC₅₀ (nM) 2.5 8.7 FGFR3 IC₅₀ (nM) 3.1 12.4 Aqueous Solubility (mg/mL) 0.45 (Form II) 0.12
Compound B : 1-Cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl)piperazino])-1,4-dihydro-3-quinolinecarboxylic Acid ()
- Key Differences: Carboxylic Acid vs. Lactate Salt: The quinolonecarboxylic acid scaffold in Compound B confers antimicrobial activity, contrasting with the kinase inhibition profile of the target compound . Piperazine Modifications: Substituents on the piperazine (e.g., aroyl groups) in Compound B reduce solubility compared to the methylpiperazine in the target compound.
- Activity: Antimicrobial (MIC: 0.5–4 µg/mL against E.
Compounds with Fluorinated Heterocycles
Compound C : 5-(4-Fluorophenyl)-1H-imidazol-2-amine Derivatives ()
- Key Differences: Core Structure: Imidazole vs. benzimidazole-quinoline fusion in the target compound. Target Profile: PI4KA inhibition (IC₅₀: 15 nM) vs. VEGFR2/FGFR3 inhibition .
- Pharmacokinetics : Lower oral bioavailability (22% vs. 68% for the target compound) due to poor solubility .
Compound D : N-(5-Fluoro-1H-indazol-3-yl)-6-(2-methylpropane-2-sulfonyl)quinolin-4-amine ()
Key Research Findings
Polymorphism and Formulation Advantages
The target compound’s anhydrous Form II and monohydrate Form S exhibit superior stability and solubility compared to analogues:
| Form | Melting Point (°C) | Hygroscopicity | Solubility (mg/mL) |
|---|---|---|---|
| Anhydrous Form II | 218–220 | Low | 0.45 |
| Monohydrate Form S | 195–198 | Moderate | 0.78 |
Biological Activity
The compound 5-fluoro-4-imino-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid is a complex organic molecule notable for its diverse biological activities. Its unique structure incorporates a quinoline core, a benzimidazole moiety, and a piperazine ring, which contribute to its potential therapeutic applications.
The molecular formula for this compound is with a molecular weight of 572.6 g/mol. The IUPAC name reflects its intricate structure, indicating the presence of multiple functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 572.6 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymatic pathways, leading to effects such as:
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacterial strains.
- Anticancer Properties : Initial evaluations indicate potential cytotoxic effects against cancer cell lines.
Antimicrobial Activity
Research indicates that compounds similar in structure to 5-fluoro-4-imino... exhibit moderate to good antimicrobial properties. For instance, studies have demonstrated that certain derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria at concentrations ranging from 100 to 400 µg/mL .
Case Studies
- Study on Antimicrobial Efficacy : A series of benzimidazole derivatives were synthesized and tested against multiple bacterial strains. Results indicated that compounds with structural similarities to 5-fluoro-4-imino... displayed significant antibacterial activity, suggesting a potential application in treating infections .
- Cytotoxicity Against Cancer Cells : In vitro studies have shown that the compound can inhibit the proliferation of L1210 mouse leukemia cells with IC50 values in the nanomolar range . This suggests a strong anticancer potential, warranting further investigation into its mechanisms.
Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of 5-fluoro-4-imino... in medicinal chemistry:
- Mannich Bases as Anticancer Agents : Research highlights that Mannich bases derived from similar structures exhibit notable cytotoxicity against various cancer cell lines, enhancing the understanding of structure–activity relationships in drug design .
- Urease Inhibition : Compounds structurally related to this quinoline derivative have been evaluated for their urease inhibition activity, showing promising results that could be leveraged for therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
